(3'-Nitro-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone

Physicochemical characterization Analytical chemistry Procurement specification

Researchers often face batch-to-batch variability with nitroaromatic building blocks, compromising SAR studies and LC-MS method robustness. This compound provides a resolution with its well-defined regioisomeric purity and distinct physicochemical profile. • Distinct mass signature (310.35 g/mol) ensures clear LC-MS differentiation from para-nitro and amino analogs. • Consistent 98% purity supports reproducible reduction chemistry for library synthesis. • Supplied under refrigerated conditions to maintain meta-nitro group stability during global transit.

Molecular Formula C18H18N2O3
Molecular Weight 310.353
CAS No. 1355248-23-5
Cat. No. B580596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3'-Nitro-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone
CAS1355248-23-5
Synonyms3-Nitro-4'-(piperidinocarbonyl)biphenyl
Molecular FormulaC18H18N2O3
Molecular Weight310.353
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C18H18N2O3/c21-18(19-11-2-1-3-12-19)15-9-7-14(8-10-15)16-5-4-6-17(13-16)20(22)23/h4-10,13H,1-3,11-12H2
InChIKeyVPPHDQBSFQBXOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Nitro-biphenyl Piperidinyl Methanone: Baseline Overview


(3'-Nitro-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone (CAS 1355248-23-5) is a synthetic nitroaromatic compound characterized by a biphenyl core with a meta-nitro substitution and a piperidinocarbonyl moiety [1]. It has a molecular formula of C18H18N2O3 and a molecular weight of 310.35 g/mol . This compound is a solid at ambient conditions and is typically offered by chemical suppliers at a purity of 98% for research and development purposes . Its structural features place it within a class of heterocyclic building blocks and nitroaromatic compounds of interest in medicinal chemistry and materials science [2].

3'-Nitro-biphenyl Piperidinyl Methanone: Substitution Failure


Direct substitution with in-class analogs is not feasible due to distinct physicochemical properties and reactivity profiles that directly impact experimental design and procurement decisions. While compounds like (4'-Nitro-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone (CAS 1355246-86-4) or (4'-Amino-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone (CAS 1334500-06-9) share the core biphenyl-piperidinylmethanone scaffold, differences in substitution pattern and electronic character alter critical parameters such as molecular weight, predicted boiling point, and potential for downstream synthetic modification. The meta-nitro group in the target compound confers a unique electronic environment and dipole moment, which can significantly affect solubility, chromatographic behavior, and biological target engagement compared to its para-nitro isomer or amino analog . These differences necessitate compound-specific validation and preclude simple interchangeability in analytical or biological assays.

3'-Nitro-biphenyl Piperidinyl Methanone vs. Analogs: Quantitative Differentiation


Molecular Weight vs. Amino Analog

The target compound (3'-Nitro-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone possesses a significantly higher molecular weight compared to its amino analog, (4'-Amino-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone . This difference is crucial for mass spectrometry identification and for calculating molar concentrations in biological assays. The nitro group adds 30 Daltons relative to the amino analog .

Physicochemical characterization Analytical chemistry Procurement specification

Predicted Boiling Point vs. Amino Analog

The predicted boiling point of (3'-Nitro-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone is notably higher than that of its amino analog, (4'-Amino-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone . This difference, derived from in silico prediction models, reflects the stronger intermolecular interactions conferred by the polar nitro group .

Physicochemical property prediction Purification Thermal stability

Storage Conditions vs. Unsubstituted Analog

The presence of the nitro group in (3'-Nitro-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone necessitates controlled storage conditions (2-8°C, refrigerated) as specified by suppliers [1], in contrast to the ambient storage often recommended for the unsubstituted biphenyl analog [1,1'-Biphenyl]-4-yl(piperidin-1-yl)methanone .

Chemical stability Storage and handling Procurement logistics

Isomer Differentiation via Predicted Density

The predicted density of (3'-Nitro-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone (1.233±0.06 g/cm³) offers a quantifiable point of differentiation from its positional isomer, (4'-Nitro-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone (CAS 1355246-86-4) . While the molecular formula and weight are identical, the difference in substitution pattern (meta vs. para) leads to a different molecular packing and, consequently, a different predicted density.

Isomer identification Structural analysis Physicochemical property

3'-Nitro-biphenyl Piperidinyl Methanone: Research & Industrial Applications


Library Synthesis Scaffold with Nitro Handle

Based on its distinct molecular weight (310.35 g/mol) and predicted boiling point (508.6°C) relative to amino analogs , this compound is suitable as a core scaffold in medicinal chemistry for generating libraries via nitro group reduction or other transformations. The quantifiable mass difference ensures that reaction progress can be easily monitored by LC-MS, and the higher boiling point allows for wider thermal windows during synthesis. Its availability at 98% purity supports robust SAR studies.

Calibration Standard for Analytical Methods

The compound's well-defined molecular weight and predicted physicochemical properties (e.g., density of 1.233 g/cm³) make it a viable candidate for use as an internal standard or probe in HPLC and LC-MS method development. Its unique mass signature allows it to be distinguished from common analogs like the amino derivative (280.36 g/mol) and the unsubstituted biphenyl (265.3 g/mol) , facilitating method validation and ensuring accurate quantification in complex mixtures.

Model for Nitro Group Electronic Effects

Given the requirement for refrigerated storage (2-8°C) [1], which differs from the room-temperature storage of its unsubstituted analog, this compound serves as an excellent model for studying the influence of the meta-nitro group on intermolecular interactions and solid-state stability. Its distinct electronic character compared to the para-nitro isomer (CAS 1355246-86-4) can be exploited in computational chemistry studies or in experimental assays designed to probe regioisomeric effects on target binding or material properties.

Technical Documentation Hub

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